molecular formula C25H21N3O3 B3454599 2-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3454599
M. Wt: 411.5 g/mol
InChI Key: FKTZPOBKYRBJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a phenyl halide.

    Coupling Reaction: The final step involves coupling the phenylpiperazine moiety with the isoindole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of the isoindole core and the phenylpiperazine moiety, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c29-23(27-16-14-26(15-17-27)19-6-2-1-3-7-19)18-10-12-20(13-11-18)28-24(30)21-8-4-5-9-22(21)25(28)31/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTZPOBKYRBJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
2-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.